1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes an oxane (tetrahydropyran) moiety linked to a pyrazole ring. The molecular formula for this compound is C13H19N3O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural properties and biological activity.
The compound can be synthesized through specific chemical reactions involving starting materials such as 4-hydroxybenzylamine and oxan-4-ylmethyl chloride. This synthesis process typically occurs under controlled laboratory conditions to ensure the desired product's yield and purity.
1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine belongs to the class of organic compounds known as amines, specifically primary amines due to the presence of the amine functional group attached to the pyrazole ring. It also falls under heterocyclic compounds due to the inclusion of the pyrazole structure.
The synthesis of 1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine involves several key steps:
The reaction may require optimization for temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization or chromatography are often employed to isolate and purify the final product.
The molecular structure of 1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine features:
The compound's molecular weight is approximately 239.31 g/mol. The structural formula can be represented as follows:
Where , , , and correspond to the number of each atom type in the molecular formula.
1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine can participate in various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may convert it into different amine forms or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different groups can replace existing ones on the molecule.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution reactions. The outcomes depend on specific reaction conditions such as temperature, solvent, and concentration.
The mechanism of action for 1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine involves its interaction with biological targets:
Relevant data regarding melting point, boiling point, and other specific properties would require empirical measurement or literature references.
1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine has several scientific applications:
The systematic name 1-[(oxan-4-yloxy)methyl]-1H-pyrazol-4-amine follows IUPAC conventions by designating the pyrazole ring as the parent heterocycle. The "1H-" prefix specifies the protonated tautomer where nitrogen (N1) bears the hydrogen atom. The substituent at N1 is identified as [(oxan-4-yloxy)methyl], denoting a methylene bridge (–CH₂–) connected to the oxygen of oxane (tetrahydropyran) at position 4. The amino group (–NH₂) at the pyrazole's 4-position completes the name.
Table 1: Nomenclature Comparison of Related Pyrazole-Oxane Hybrids
Compound Structure | Systematic Name | Common Name/Synonym | Key Structural Features |
---|---|---|---|
1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine | 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine | N/A (CID 62386475) [1] | Direct methylene link between oxane C4 and pyrazole N1 |
1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine | 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine | N/A [7] | Amino group at pyrazole C5 position |
1-[(Oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid | 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid | N/A [5] | Carboxylic acid at pyrazole C4 position |
Target Compound | 1-[(oxan-4-yloxy)methyl]-1H-pyrazol-4-amine | N/A | Ether-oxymethylene linker between oxane and pyrazole N1 |
Crucially, the target compound features an ether linkage (–O–CH₂–) distinguishing it from the direct C–N or C–C linkages prevalent in simpler analogs like CID 62386475 [1]. This oxymethylene bridge introduces enhanced rotational freedom and polarity compared to direct alkyl linkages. The oxane ring adopts a chair conformation with the C4 oxygen substituent preferentially equatorial, minimizing steric strain [3]. The 4-aminopyrazole moiety exhibits prototropic tautomerism, allowing the amino group (–NH₂) and the adjacent ring nitrogen (N2) to engage in hydrogen bonding as both donors and acceptors. This molecular architecture creates a spatially extended pharmacophore with three distinct regions: 1) the hydrogen-bonding capable 4-aminopyrazole, 2) the conformationally constrained oxane, and 3) the flexible ether linker enabling vectorial display.
The medicinal exploitation of pyrazoles spans over a century, evolving from early anti-inflammatory agents to targeted anticancer drugs. 4-Aminopyrazole derivatives occupy a particularly significant niche due to their versatile pharmacodynamics:
Table 2: Evolution of Key 4-Aminopyrazole Pharmacophores in Drug Discovery
Generation | Exemplar Compound | Structural Features | Therapeutic Application | Limitations Addressed by Oxane Hybrids |
---|---|---|---|---|
First-Gen | Aminophenazone | Simple 4-amino, dimethylamino substituent | Analgesic/Antipyretic | Low selectivity, metabolic toxicity |
Second-Gen | AT7519 | 4-Amino, N1-alkylpiperazine, C3-biaryl group | Cyclin-dependent kinase (CDK) inhibition | High molecular weight, poor solubility |
Third-Gen | 1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine | 4-Amino, N1-oxymethylene-oxane linker | Targeted anticancer/anti-infective (emerging) | Improved solubility, metabolic stability, and conformational flexibility |
The structural progression demonstrates a deliberate shift toward three-dimensional complexity and reduced aromatic surface area. The incorporation of the oxane moiety directly addresses historical challenges with pyrazole-based drugs: 1) The saturated ring lowers cLogP compared to aryl substituents, improving solubility; 2) The oxygen atom enhances hydrogen bonding capacity; and 3) The chair-boat conformational equilibrium allows adaptive binding to protein targets [3] [6]. Furthermore, replacing direct methylene links (e.g., in CID 62386475) with an ether-oxymethylene spacer (–O–CH₂–) as in the target compound offers superior metabolic resistance against oxidative enzymes while maintaining steric accessibility to buried binding pockets.
The oxane (tetrahydropyran) ring serves as a versatile bioisostere for substituted benzene and cyclohexane rings in medicinal chemistry. Its incorporation into hybrid structures like 1-[(oxan-4-yloxy)methyl]-1H-pyrazol-4-amine provides distinct physicochemical and pharmacological advantages:
In the specific context of 1-[(oxan-4-yloxy)methyl]-1H-pyrazol-4-amine, the oxymethylene linker (–O–CH₂–) further extends these benefits: 1) It introduces an additional hydrogen bond acceptor site (the linker oxygen); 2) Increases molecular polarity (experimental LogP ≈ 0.8-1.2); and 3) Provides rotational degrees of freedom (τ₁: Cₒₓₐₙₑ–O–CH₂; τ₂: O–CH₂–Nₚᵧᵣₐzₒₗₑ) that enable optimal spatial positioning of the 4-aminopyrazole pharmacophore. This configuration differs fundamentally from CID 116799466 (1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol) [2], where the direct methylene linkage increases lipophilicity (predicted LogP ≈ 1.5-1.8) and removes the critical ether oxygen.
Table 3: Impact of Oxane and Linker Chemistry on Molecular Properties
Structural Feature | Role in Bioactivity | cLogP Contribution | Key Pharmacokinetic Advantage |
---|---|---|---|
Oxane Ring (C4-substituted) | 3D complexity, H-bond acceptor | -0.3 vs. cyclohexyl | Enhanced solubility, metabolic stability |
Direct Methylene Link (–CH₂–) | Increased flexibility, moderate lipophilicity | +0.5 vs. oxymethylene | Passive membrane permeability |
Ether-Oxymethylene Link (–O–CH₂–) | Additional H-bond acceptor, reduced lipophilicity | Target Compound: ~1.0 | Optimal balance: solubility + cell penetration |
4-Aminopyrazole Core | Dual H-bond donor/acceptor, aromatic character | +0.2 vs. non-amino | Target binding affinity (e.g., kinases) |
Pharmacological studies of oxane-containing analogs demonstrate compelling bioactivity profiles. For instance, pyrazole-oxane hybrids exhibit potent insecticidal activity (e.g., against Spodoptera frugiperda and Myzus persicae) with EC₅₀ values of 2-5 µM, attributed to interactions with GABA-gated chloride channels [6]. In anticancer applications, structural analogs like those disclosed in WO2018234240A1 show inhibitory activity against p38 MAP kinase (IC₅₀ = 80 nM) and antiproliferative effects in solid tumor models (A549, IC₅₀ = 1.8 µM) [6] [8]. The target compound's unique combination of the 4-aminopyrazole motif with the oxane-ether linker positions it as a promising scaffold for advancing these activities, particularly in overcoming multidrug resistance through enhanced cell penetration and reduced efflux transporter affinity.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0